Cas no 25811-35-2 (Heptanoic acid,1,1'-[2,2-bis[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl] ester)

Heptanoic acid,1,1'-[2,2-bis[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl] ester structure
25811-35-2 structure
Product Name:Heptanoic acid,1,1'-[2,2-bis[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl] ester
CAS No:25811-35-2
MF:C33H60O8
MW:584.824711799622
CID:275220
PubChem ID:117642
Update Time:2025-04-19

Heptanoic acid,1,1'-[2,2-bis[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl] ester Chemical and Physical Properties

Names and Identifiers

    • Heptanoic acid,1,1'-[2,2-bis[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl] ester
    • [3-heptanoyloxy-2,2-bis(heptanoyloxymethyl)propyl] heptanoate
    • 2,2-Bis(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate
    • 3-(heptanoyloxy)-2,2-bis[(heptanoyloxy)methyl]propyl heptanoate
    • PENTAERYTHRITOL, TETRAHEPTANOATE
    • [3-heptanoyloxy-2, 2-bis(heptanoyloxymethyl)propyl] heptanoate
    • 750HPD2T6W
    • 2,2-BIS[[(1-OXOHEPTYL)OXY]METHYL]PROPANE-1,3-DIYL BISHEPTANOATE
    • 2,2-bis(hydroxymethyl)propane-1,3-diol; heptanoic acid
    • 25811-35-2
    • 2,2-BIS((HEPTANOYLOXY)METHYL)PROPANE-1,3-DIYL DIHEPTANOATE
    • Q27266319
    • AS-82683
    • HEPTANOIC ACID, 2,2-BIS(((1-OXOHEPTYL)OXY)METHYL)-1,3-PROPANEDIYL ESTER
    • EINECS 247-279-7
    • Pentaerythrityl tetraheptanoate
    • UNII-750HPD2T6W
    • SCHEMBL2865315
    • F87872
    • PENTAERYTHRITOL TETRA-N-HEPTANOATE
    • HEPTANOIC ACID, 1,1'-(2,2-BIS(((1-OXOHEPTYL)OXY)METHYL)-1,3-PROPANEDIYL) ESTER
    • pentaerythritol tetraheptanoate
    • DTXSID50180467
    • HEPTANOIC ACID, NEOPENTANETETRAYL ESTER
    • EC 247-279-7
    • NS00002020
    • NCGQPNAQUYGWMI-UHFFFAOYSA-N
    • Inchi: 1S/C33H60O8/c1-5-9-13-17-21-29(34)38-25-33(26-39-30(35)22-18-14-10-6-2,27-40-31(36)23-19-15-11-7-3)28-41-32(37)24-20-16-12-8-4/h5-28H2,1-4H3
    • InChI Key: NCGQPNAQUYGWMI-UHFFFAOYSA-N
    • SMILES: O(C(CCCCCC)=O)CC(COC(CCCCCC)=O)(COC(CCCCCC)=O)COC(CCCCCC)=O

Computed Properties

  • Exact Mass: 584.429
  • Monoisotopic Mass: 584.429
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 32
  • Complexity: 573
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.7
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Density: 0.995
  • Melting Point: -1.5~-0.5℃
  • Boiling Point: 618°Cat760mmHg
  • Flash Point: 249.7°C
  • Refractive Index: 1.463
  • PSA: 105.2

Heptanoic acid,1,1'-[2,2-bis[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl] ester Pricemore >>

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Heptanoic acid,1,1'-[2,2-bis[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl] ester Related Literature

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